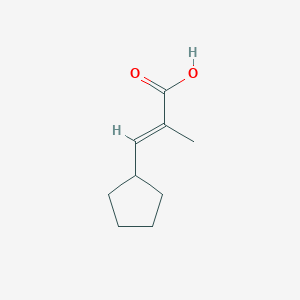

(E)-3-cyclopentyl-2-methylacrylic acid

Vue d'ensemble

Description

“(E)-3-cyclopentyl-2-methylacrylic acid” is a chemical compound with the CAS number 773112-99-5 . It has a molecular formula of C9H14O2 and a molecular weight of 154.21 . The compound is also known by other names such as 2-Propenoicacid,3-cyclopentyl-2-methyl- (9CI), 3-Cyclopentyl-2-methylprop-2-enoic acid, and 2-Propenoic acid, 3-cyclopentyl-2-methyl- .

Molecular Structure Analysis

The InChI code for “(E)-3-cyclopentyl-2-methylacrylic acid” is 1S/C9H14O2/c1-7(9(10)11)6-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,10,11)/b7-6+ . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“(E)-3-cyclopentyl-2-methylacrylic acid” is a solid or liquid at room temperature . It should be stored in a dry place .Applications De Recherche Scientifique

Material Science and Polymer Technology

Liquid–Liquid Phase Equilibria Studies : Cyclopentyl methyl ether, closely related to cyclopentyl-containing compounds like (E)-3-cyclopentyl-2-methylacrylic acid, has been evaluated for its extraction capabilities and its role in purifying acrylic acid through extraction followed by heteroazeotropic distillation. The study demonstrates cyclopentyl methyl ether's efficiency as an extractive agent, highlighting its potential utility in industrial separations and purifications processes (Zhang, 2015).

Biodegradable pH-sensitive Hydrogels : Research into biodegradable and pH-sensitive hydrogels incorporating poly(e-caprolactone), Pluronic, and methylacrylic acid showcases the potential of such materials in drug delivery systems. These hydrogels exhibit responsive swelling behavior across a range of pH values, indicating their suitability for targeted drug release applications (Wang et al., 2010).

Photocatalytic Hydrogen Production : A study on the photocatalytic hydrogen production from water demonstrates the application of organic sensitizers related to (E)-3-cyclopentyl-2-methylacrylic acid in enhancing solar-to-hydrogen conversion efficiencies. The research highlights the importance of molecular design in developing efficient photocatalytic systems (Tiwari, Mondal, & Pal, 2015).

Polymer Substrates for Cell Mechanobiology : Functionalization of polyacrylamide substrates with acrylic acid for protein patterning presents advancements in cell mechanobiology research. This development enables precise control over cellular microenvironments, facilitating studies on cell behavior in response to mechanical and geometric cues (Poellmann & Wagoner Johnson, 2013).

Environmental Technology

- Water Treatment Technologies : The modification of titanium dioxide nanoparticles with polyacrylic acid for the immobilization of anti-17beta-estradiol antibodies demonstrates a novel approach to enhancing the photocatalytic degradation of contaminants in water treatment technologies. This research suggests a pathway for integrating biochemical specificity into environmental remediation efforts (Ogino et al., 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

(E)-3-cyclopentyl-2-methylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-7(9(10)11)6-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,10,11)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCPUSYBAQVMQR-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1CCCC1)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347649 | |

| Record name | (E)-3-Cyclopentyl-2-methylprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-cyclopentyl-2-methylacrylic acid | |

CAS RN |

773112-99-5 | |

| Record name | (E)-3-Cyclopentyl-2-methylprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopentyl-2-methylprop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine](/img/structure/B2808985.png)

![4-Ethyl-3-[(4-methylphenyl)methylsulfanyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2808987.png)

![4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2809000.png)

![2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic Acid](/img/structure/B2809003.png)

![N-benzyl-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B2809004.png)

![Ethyl 4-[4-[(2-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2809008.png)